molecular formula C8H10ClF2N B1424426 (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride CAS No. 1415303-43-3

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Cat. No. B1424426
CAS RN: 1415303-43-3
M. Wt: 193.62 g/mol
InChI Key: BDCJXEVNICFRSL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride, also known as S-DFEA hydrochloride, is an organic compound with a wide range of applications in scientific research. It is a white solid that has been used in the synthesis of other compounds and as a reagent in various biochemical and physiological studies. The compound has also been used in the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Antiamoebic Activity

A series of chalcones possessing N-substituted ethanamine were synthesized, involving (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride as a key intermediate. These compounds were evaluated for their antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica and showed promising results, with several compounds exhibiting better activity than the standard drug metronidazole. This highlights the potential application of such compounds in developing treatments for amoebic infections (Zaidi et al., 2015).

Enzymatic Process Development for Chiral Intermediates

Research on the enzymatic processes for synthesizing chiral intermediates has included the development of a practical enzymatic method for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This study demonstrates the broader applicability of similar compounds in creating environmentally friendly and efficient synthetic routes for pharmaceutical intermediates (Guo et al., 2017).

Novel Synthetic Routes

A novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia. This development underscores the significance of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride and related compounds in facilitating access to critical pharmaceutical intermediates through convenient and economical methods (Luo et al., 2008).

Pharmaceutical Compound Polymorphism

Research on the polymorphism of pharmaceutical compounds, including those related to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride, has been conducted to better understand the physical and chemical properties of drug substances. These studies are crucial for the development of stable and effective pharmaceutical formulations, highlighting the importance of detailed characterization techniques in the pharmaceutical industry (Vogt et al., 2013).

properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJXEVNICFRSL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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